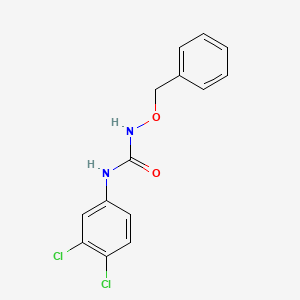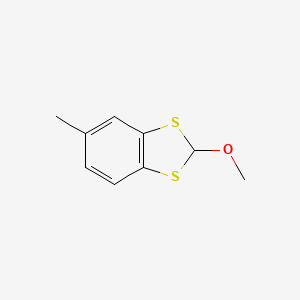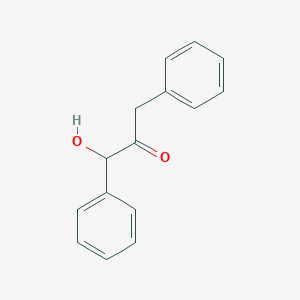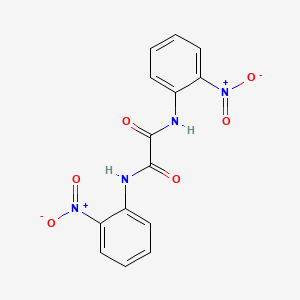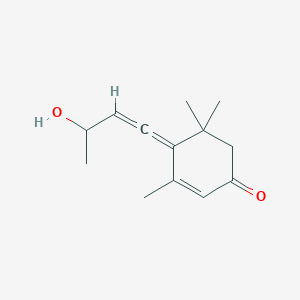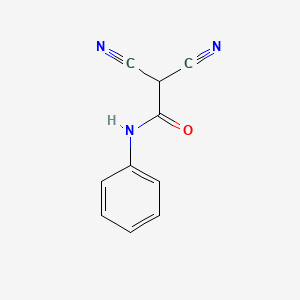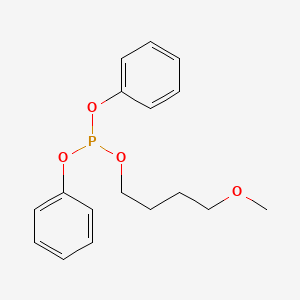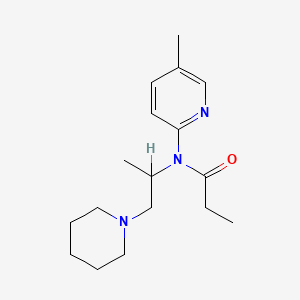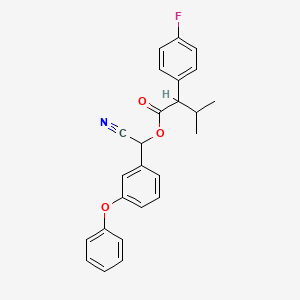
(Cyano(3-phenoxyphenyl)methyl) 2-(4-fluorophenyl)-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyano(3-phenoxyphenyl)methyl) 2-(4-fluorophenyl)-3-methylbutanoate is a complex organic compound with a molecular formula of C24H25NO3 . This compound is characterized by the presence of a cyano group, a phenoxyphenyl group, and a fluorophenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyano(3-phenoxyphenyl)methyl) 2-(4-fluorophenyl)-3-methylbutanoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
化学反応の分析
Types of Reactions
(Cyano(3-phenoxyphenyl)methyl) 2-(4-fluorophenyl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
(Cyano(3-phenoxyphenyl)methyl) 2-(4-fluorophenyl)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of (Cyano(3-phenoxyphenyl)methyl) 2-(4-fluorophenyl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and phenyl rings play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- α-cyano-3-phenoxybenzyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
- 4-Fluorophenylboronic acid
Uniqueness
(Cyano(3-phenoxyphenyl)methyl) 2-(4-fluorophenyl)-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
51629-93-7 |
|---|---|
分子式 |
C25H22FNO3 |
分子量 |
403.4 g/mol |
IUPAC名 |
[cyano-(3-phenoxyphenyl)methyl] 2-(4-fluorophenyl)-3-methylbutanoate |
InChI |
InChI=1S/C25H22FNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3 |
InChIキー |
JOWAXZKVLMOYJV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=C(C=C1)F)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


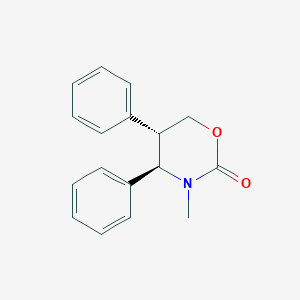
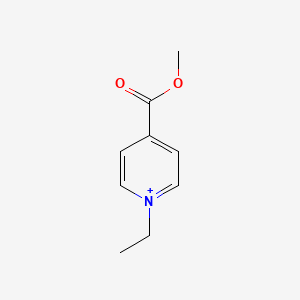

![3,3-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14650706.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
